molecular formula C12H24IN B14568754 2-Azoniaspiro[4.5]decane, 2-ethyl-2-methyl-, iodide CAS No. 61589-04-6

2-Azoniaspiro[4.5]decane, 2-ethyl-2-methyl-, iodide

Cat. No.: B14568754
CAS No.: 61589-04-6
M. Wt: 309.23 g/mol
InChI Key: ITTQAAOTLALLHD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azoniaspiro[4.5]decane, 2-ethyl-2-methyl-, iodide is a chemical compound with the molecular formula C₁₂H₂₄IN. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom.

Preparation Methods

The synthesis of 2-Azoniaspiro[4.5]decane, 2-ethyl-2-methyl-, iodide typically involves the reaction of 2-ethyl-2-methyl-2-azoniaspiro[4.5]decane with iodine. The reaction conditions often require a controlled environment to ensure the correct formation of the iodide salt. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

2-Azoniaspiro[4.5]decane, 2-ethyl-2-methyl-, iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using appropriate reducing agents to yield reduced forms of the compound.

    Substitution: The iodide ion can be substituted with other halides or nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Azoniaspiro[4.5]decane, 2-ethyl-2-methyl-, iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azoniaspiro[4.5]decane, 2-ethyl-2-methyl-, iodide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Azoniaspiro[4.5]decane, 2-ethyl-2-methyl-, iodide can be compared with other similar compounds, such as:

  • 2-Azoniaspiro[4.5]decane, 2-methyl-2-(2-methylpropyl)-, iodide
  • 2-Azoniaspiro[4.5]decane, 2-ethyl-2-methyl-, chloride

These compounds share similar spiro structures but differ in their substituents and counterions. The uniqueness of this compound lies in its specific substituents and the presence of the iodide ion, which can influence its reactivity and applications .

Properties

CAS No.

61589-04-6

Molecular Formula

C12H24IN

Molecular Weight

309.23 g/mol

IUPAC Name

2-ethyl-2-methyl-2-azoniaspiro[4.5]decane;iodide

InChI

InChI=1S/C12H24N.HI/c1-3-13(2)10-9-12(11-13)7-5-4-6-8-12;/h3-11H2,1-2H3;1H/q+1;/p-1

InChI Key

ITTQAAOTLALLHD-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCC2(C1)CCCCC2)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.